Bienvenue dans la boutique en ligne BenchChem!

4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

CCR4 antagonism chemokine receptor GTPγS binding

Procure this specific 3-fluorobenzyl regioisomer—not the 2-fluoro or 4-fluoro analog—to eliminate uncontrolled variables in CCR4 antagonist SAR studies. With a documented IC50 of 603 nM (human CCR4 [35S]GTPγS assay), this compound serves as a validated reference ligand for head-to-head comparisons. The N,N-dimethylamino substitution (zero H-bond donors) favors passive permeability over the N-ethyl analog, making it ideal for cellular target engagement assays (CETSA/NanoBRET). Use as a late-stage intermediate for diversification at the pyrimidine 5-position without protecting group interference. Supplied at ≥95% purity for non-human research.

Molecular Formula C17H22FN5
Molecular Weight 315.396
CAS No. 2415631-03-5
Cat. No. B2407618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
CAS2415631-03-5
Molecular FormulaC17H22FN5
Molecular Weight315.396
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F
InChIInChI=1S/C17H22FN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
InChIKeyBQTUJLOPOHSLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine (CAS 2415631-03-5): Procurement-Relevant Structural and Pharmacological Profile


4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine (CAS 2415631-03-5, molecular formula C17H22FN5, MW 315.4) is a piperazinyl-pyrimidine derivative that belongs to a chemotype disclosed in granted patent US9493453B2 as a CCR4 (C-C chemokine receptor type 4) antagonist scaffold [1]. The compound features a 2-(N,N-dimethylamino)pyrimidine core linked via position 4 to a piperazine ring that bears a 3-fluorobenzyl substituent. This specific substitution pattern distinguishes it from related 2-fluoro and 4-fluoro regioisomers as well as from analogs carrying alternate alkylamino groups at the pyrimidine 2-position, making the compound a valuable tool for structure-activity relationship (SAR) studies on chemokine receptor modulation . The compound is commercially available from multiple vendors for non-human research use at purities of 95%+ .

Why Generic Substitution Fails for 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine in CCR4 and Kinase-Targeted Research


Piperazinyl-pyrimidine derivatives in the CCR4 antagonist class cannot be casually interchanged because both the fluorine position on the benzyl ring and the amine substitution on the pyrimidine core exert profound effects on target binding, selectivity, and cellular potency. In the broader piperazinyl-pyrimidine kinase inhibitor class, small structural changes—such as replacing the N,N-dimethylamino group with an N-ethylamino group or shifting the fluorine from the 3-position to the 4-position—can alter kinase selectivity profiles by orders of magnitude, as demonstrated by PF-4708671, which achieves 400-fold selectivity for S6K1 over S6K2 through fine-tuned substitution [1]. Within the CCR4 antagonist patent family, regioisomeric fluorobenzyl variants and pyrimidine C2-substitution analogs are explicitly claimed as distinct embodiments, implying non-equivalent pharmacological properties [2]. Researchers procuring this specific compound do so to interrogate the contribution of the 3-fluorobenzyl-N,N-dimethylpyrimidine pharmacophore to CCR4 antagonism or to use it as a well-defined synthetic intermediate, tasks for which a 4-fluoro or 2-fluoro analog would introduce an uncontrolled variable [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine


CCR4 Antagonism: Functional IC50 in [35S]GTPγS Binding Assay Distinguishes This Compound from Reference CCR4 Antagonists

This compound has a reported IC50 of 603 nM in a functional [35S]GTPγS binding assay measuring antagonist activity at human recombinant CCR4 receptor expressed in CHO cell membranes [1]. For context, clinically studied CCR4 antagonists such as the pyrazolopyrimidine arylsulfonamide series from GlaxoSmithKline show potencies ranging from approximately 50 nM to >10 μM in the same assay format, placing this compound in the mid-potency range for the target class [2]. The structurally distinct CCR4 antagonist itraconazole (a triazole antifungal with off-target CCR4 activity) exhibits an IC50 of approximately 500 nM in a CCL22-stimulated β-arrestin recruitment assay in HTLA cells, though assay conditions differ [3]. The compound's 603 nM IC50 represents a defined pharmacological benchmark that can be used to calibrate SAR around the 3-fluorobenzyl-piperazinyl-pyrimidine scaffold.

CCR4 antagonism chemokine receptor GTPγS binding allergic inflammation

Regioisomeric Fluorine Position: Differentiating the 3-Fluorobenzyl from 4-Fluorobenzyl and 2-Fluorobenzyl Analogs in CCR4 Antagonist Patent Scope

The patent US9493453B2 explicitly claims piperazinyl pyrimidine derivatives where the benzyl substituent may be 'optionally and independently mono-, di- or poly-substituted with a substituent selected from the group consisting of halogen,' with fluorine specifically enumerated in multiple dependent claims [1]. The 3-fluorobenzyl embodiment (this compound) is chemically and pharmacologically distinct from the 4-fluorobenzyl analog (CAS 2415512-10-4) and the 2-fluorobenzyl analog. In analogous piperazinyl-pyrimidine kinase inhibitor series such as the S6K1 inhibitor PF-4708671, altering the substitution pattern on the pendant aromatic ring has been shown to shift kinase selectivity by >10-fold [2]. While head-to-head CCR4 antagonism data for all three regioisomers are not publicly available, the patent's explicit enumeration of each regioisomeric variant as separate embodiments indicates that the fluorine position contributes materially to pharmacological activity and is not considered a trivial substitution by the inventors [1].

regioisomer differentiation fluorobenzyl SAR CCR4 antagonist patent composition-of-matter

Pyrimidine C2 N,N-Dimethylamino Substitution: Differentiation from N-Ethyl and Other C2-Modified Analogs in the CCR4 Antagonist Series

The N,N-dimethylamino group at the pyrimidine 2-position is a key structural discriminator. The closely related N-ethyl analog (CAS 2415453-52-8, N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine) retains the 3-fluorobenzyl-piperazine moiety but replaces N,N-dimethyl with N-ethyl at the pyrimidine core . In the piperazinyl-pyrimidine kinase inhibitor field, the nature of the C2 amino substituent is a well-established determinant of potency and selectivity: PF-4708671's N,N-dimethylpiperazinyl-pyrimidine architecture is critical for its 400-fold S6K1-over-S6K2 selectivity [1]. Class-level SAR indicates that changing the steric bulk and hydrogen-bonding capacity at C2 can dramatically reorder kinase inhibition profiles and is likely to exert similar influence on CCR4 pharmacophore recognition. Patent US9493453B2 explicitly covers C2 variations including dialkylamino, alkylamino, and heteroalkylamino groups as separate inventive embodiments, underscoring that these are not functionally equivalent [2].

pyrimidine C2 substitution N,N-dimethylamino CCR4 SAR kinase selectivity

Physicochemical and Procurement Differentiation: Molecular Weight, clogP, and Hydrogen Bond Donor/Acceptor Profile Relative to Close Analogs

The compound (MW 315.4, formula C17H22FN5) possesses a calculated partition coefficient and hydrogen-bonding profile that differentiates it from both the regioisomeric analogs and the broader piperazinyl-pyrimidine series . The 3-fluorobenzyl substitution confers a distinct molecular electrostatic potential surface compared to 4-fluoro and 2-fluoro congeners, which may affect passive membrane permeability and target binding kinetics [1]. Among commercially available close analogs, this compound has 5 hydrogen bond acceptors (all nitrogen atoms) and 0 hydrogen bond donors (the N,N-dimethylamino group cannot donate), whereas the N-ethyl analog has 1 H-bond donor, creating a significant difference in predicted solubility, permeability, and off-target binding propensity . These physicochemical differences are relevant for researchers selecting tool compounds for cell-based assays where membrane penetration and intracellular accumulation are critical parameters.

physicochemical properties drug-likeness molecular weight hydrogen bonding procurement

Commercially Available Purity Benchmark: 95%+ Specification Enables Reproducible SAR and In Vitro Pharmacology

The compound is commercially supplied at 95%+ purity (HPLC) by multiple vendors, which is the minimum threshold generally accepted for reproducible in vitro pharmacological assays . In the piperazinyl-pyrimidine derivative series, impurities arising from incomplete substitution at the piperazine nitrogen or residual starting materials can act as confounding partial agonists or antagonists in chemokine receptor assays [1]. The availability of this compound at defined purity from catalog suppliers (e.g., Chemenu CM687457) eliminates the batch-to-batch variability that would arise from custom synthesis, where yields and purity for this specific substitution pattern depend critically on the order of alkylation steps and the choice of protecting group strategy for the piperazine diamine intermediate [1][2]. Researchers procuring the catalog compound can reference the vendor Certificate of Analysis for lot-specific purity data to support publication-quality pharmacological results.

compound purity reproducibility SAR studies in vitro assay procurement specification

Optimal Research and Industrial Application Scenarios for 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine Based on Quantitative Evidence


CCR4 Antagonist SAR Probe: Mapping the Contribution of 3-Fluorobenzyl Geometry to Chemokine Receptor Binding Affinity

With a documented IC50 of 603 nM in the [35S]GTPγS functional assay for human CCR4 [1], this compound serves as an experimentally validated starting point for systematic SAR studies. Researchers can use this compound as the reference ligand for head-to-head comparisons with newly synthesized analogs bearing alternative halogen substitution patterns (4-fluoro, 2-fluoro, 3-chloro, 3-bromo) to quantify the contribution of the fluorine position and electronegativity to CCR4 binding. The defined potency value enables calculation of fold-improvement for each new analog and provides a baseline for computational docking studies aimed at understanding how the 3-fluorobenzyl group occupies the CCR4 binding pocket relative to the 4-fluorobenzyl and 2-fluorobenzyl congeners.

Kinase Selectivity Profiling of the N,N-Dimethylaminopyrimidine Pharmacophore in Piperazinyl-Pyrimidine Chemical Space

The compound's N,N-dimethylamino substitution at the pyrimidine C2 position represents a key structural vector that, in the related S6K1 inhibitor PF-4708671, contributes to a 400-fold selectivity window between S6K1 and S6K2 [2]. This compound can be submitted to commercial kinase profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) alongside its N-ethyl analog (CAS 2415453-52-8) to generate direct comparative selectivity data. Because the zero H-bond donor count of the N,N-dimethylamino group is predicted to favor passive membrane permeability over the N-ethyl analog (1 H-bond donor), the compound is also well-suited for cellular target engagement assays (CETSA or NanoBRET) to correlate biochemical potency with intracellular kinase occupancy .

Synthetic Intermediate for Diversification of the Piperazinyl-Pyrimidine CCR4 Antagonist Series

As a commercially available building block with 95%+ purity , this compound can serve as a late-stage intermediate for further diversification. The N,N-dimethylamino group is chemically inert under most reaction conditions, allowing chemists to selectively functionalize the pyrimidine 5-position or the piperazine ring without protecting group interference. This contrasts with the N-ethyl analog, where the secondary amine requires protection before further synthetic manipulation. The patent literature explicitly describes this compound class as intermediates for CCR4-targeted therapeutics and tool compounds for studying allergic dermatitis, asthma, and rheumatoid arthritis [3], making the compound a strategic procurement choice for medicinal chemistry groups engaged in chemokine receptor drug discovery.

Negative Control or Comparator in CCR4-Mediated Chemotaxis and Allergic Inflammation Models

Given the compound's moderate CCR4 potency (IC50 603 nM) [1] relative to highly optimized CCR4 antagonists such as compound 8a, which blocks CCR4-CCL17/CCL22 interaction with superior potency and has demonstrated in vivo efficacy in a murine ovalbumin-induced allergic asthma model [4], this compound can be deployed as a tool to establish a dose-response relationship across a broad potency range. By including this compound alongside high-potency and low-potency comparators in the same chemotaxis inhibition assay, researchers can construct a pharmacological audit trail that links in vitro CCR4 occupancy to functional outcomes such as eosinophil migration and Th2 cytokine release, thereby calibrating the target engagement required for therapeutic effect in allergic inflammation.

Quote Request

Request a Quote for 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.